4-[(4-chlorophenyl)thio]-2-phenylThiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10ClNS2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C15H10ClNS2/c16-12-6-8-13(9-7-12)19-14-10-18-15(17-14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
JHURTKIQSUBVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Chlorophenyl Thio 2 Phenylthiazole and Analogous Thiazole Systems
Classical and Established Synthetic Protocols for Thiazoles
The foundational methods for constructing the thiazole (B1198619) core have been established for over a century and remain cornerstones of heterocyclic chemistry. These protocols offer reliable access to a wide range of substituted thiazoles.
Hantzsch Thiazole Synthesis and its Mechanistic Variants
The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887. synarchive.comchemicalbook.com This reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) with a thioamide or a related compound containing a thioamide functional group (e.g., thiourea (B124793), thiosemicarbazides). synarchive.comnih.govmdpi.com
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. nih.govchemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting hydroxythiazoline intermediate yields the final aromatic thiazole ring. nih.govyoutube.com The Hantzsch synthesis is known for being a high-yielding and straightforward procedure. chemhelpasap.com
Over the years, numerous variants have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis. These include the use of microwave irradiation or ultrasonic irradiation, which can significantly shorten reaction times and improve yields. mdpi.combepls.com Green chemistry approaches have also been applied, employing water as a solvent or using reusable, solid-supported catalysts to facilitate the reaction and simplify product purification. mdpi.combepls.com
Table 1: Examples of Hantzsch Thiazole Synthesis Variations
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Haloketone | Thioamide | Conventional Heating | Substituted Thiazole | synarchive.com |
| Acetophenone | Thiourea | Iodine, Reflux | 2-Amino-4-phenylthiazole | asianpubs.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehydes | SiW/SiO₂, Ultrasound | Substituted Hantzsch Thiazole Derivatives | mdpi.com |
Thioamide-Based Annulation Reactions for Thiazole Ring Construction
Thioamide-based annulation, with the Hantzsch reaction being the prime example, encompasses a broader category of ring-forming reactions where the thioamide provides the S-C-N fragment of the thiazole ring. nih.govbepls.com While α-haloketones are the most common reaction partners, alternative electrophiles can be used to construct the thiazole scaffold, expanding the accessible substitution patterns. bepls.com
These alternative protocols often aim to circumvent the use of toxic α-haloketones. bepls.com For instance, thioamides can react with:
Alkynes: The cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents provides a route to substituted thiazoles. acs.org
α-Diazoketones: In the presence of a catalyst like trifluoromethanesulfonic acid (TfOH), thioamides react with α-diazoketones to yield thiazole derivatives. organic-chemistry.org
α-Keto Sulfines: A novel strategy involves the [2+3] cyclization reaction between thioamides and α-keto sulfines, generated in situ, to produce thiazole-5-thiones. researchgate.net
These methods demonstrate the versatility of thioamides as key building blocks in the synthesis of diverse thiazole-containing molecules. acs.orgresearchgate.net
Gabriel Synthesis and Related Approaches for Specific Thiazole Isomers
While the Gabriel synthesis is most famously known for the preparation of primary amines from alkyl halides, a related strategy is employed for the synthesis of thiazoles. cutm.ac.in This method, often referred to as the Robinson-Gabriel synthesis when applied to oxazoles, can be adapted for thiazoles. bepls.comwikipedia.org It involves the intramolecular cyclization and dehydration of α-acylamino ketones. chemicalbook.com
In this approach, an α-acylamino ketone is treated with a strong dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P₂S₅), to yield the corresponding 2,5-disubstituted thiazole. chemicalbook.comcutm.ac.in This reaction provides a distinct pathway to thiazoles compared to the Hantzsch synthesis, starting from a different set of precursors and thus allowing for alternative substitution patterns on the final heterocyclic ring.
Targeted Synthesis of 4-[(4-chlorophenyl)thio]-2-phenylthiazole
The synthesis of the specific compound this compound can be strategically approached through a multi-step process, typically involving the initial construction of a core thiazole ring followed by the introduction of the substituted thioether group. A plausible and efficient route involves a Hantzsch-type synthesis followed by a nucleophilic aromatic substitution (SNAr).
A likely synthetic pathway is as follows:
Formation of 2-phenyl-4-chlorothiazole: This intermediate can be synthesized via a Hantzsch reaction between thiobenzamide (B147508) and 1,3-dichloroacetone.
Nucleophilic Aromatic Substitution (SNAr): The resulting 2-phenyl-4-chlorothiazole possesses a halogen at an electron-deficient position, making it susceptible to nucleophilic substitution. This intermediate can then be reacted with 4-chlorothiophenol. The reaction proceeds smoothly, often in a polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate (K₂CO₃), to displace the chloride and form the desired C-S bond, yielding this compound. nih.gov
An alternative, though less direct, post-functionalization strategy involves starting with 4-mercapto-2-phenylthiazole and reacting it with an activated aryl halide like 1-chloro-4-iodobenzene (B104392) under basic conditions to form the thioether linkage. vulcanchem.com The synthesis of the 4-(4-chlorophenyl)-2-phenylthiazole scaffold (lacking the thio-linker) via the condensation of thiosemicarbazones with 2-bromo-4'-chloroacetophenone (B15067) has also been reported, confirming the viability of assembling the core structure. researchgate.netresearchgate.net
Advanced and Sustainable Synthetic Strategies for Substituted Thiazoles
Modern organic synthesis places a strong emphasis on sustainability, atom economy, and efficiency. This has driven the development of advanced strategies for constructing complex molecules like substituted thiazoles, with multicomponent reactions being at the forefront of this evolution.
Multicomponent Reaction Approaches for Thiazole Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.orgacs.org This approach is highly efficient, reducing the number of synthetic steps, minimizing waste, and avoiding the isolation of intermediates. acs.org
Several MCRs have been developed for the synthesis of diverse thiazole libraries:
One-Pot Hantzsch Variations: Three-component reactions involving an α-haloketone, a thioamide source (like thiourea), and an aldehyde can be performed in one pot to yield highly functionalized thiazoles. mdpi.com
Isothiocyanate-Based MCRs: Reactions using aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst can produce thiazole derivatives in good yields under green conditions, such as in water. nih.gov
Domino Reactions: Catalyst-free domino reactions, for example between arylglyoxals, thioamides, and dicarbonyl compounds, can be carried out in water under microwave irradiation to afford trisubstituted thiazoles cleanly and rapidly. bepls.com
Chemoenzymatic MCRs: Innovative methods utilize enzymes, such as trypsin, to catalyze the one-pot multicomponent synthesis of thiazole derivatives under mild conditions, expanding the application of biocatalysis in heterocyclic synthesis.
These advanced MCR strategies offer significant advantages in terms of operational simplicity, high atom economy, and access to a broad scope of structurally diverse thiazole derivatives. acs.org
Catalytic Methodologies for Thiazole Synthesis
The synthesis of the thiazole core, a critical component in many pharmacologically significant molecules, is often facilitated by catalytic methods that enhance efficiency, selectivity, and yield. ijper.org Both transition metal catalysis and heterogeneous catalysis have emerged as powerful tools for constructing this heterocyclic scaffold.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on copper and palladium, are instrumental in modern thiazole synthesis. nih.govorganic-chemistry.org Copper-catalyzed reactions, for instance, enable the synthesis of 2,5-disubstituted thiazoles from readily available starting materials like amines, aldehydes, and elemental sulfur. thieme-connect.com This approach is advantageous due to the use of a cost-effective catalyst and an environmentally friendly oxidant like molecular oxygen. tandfonline.com A plausible mechanism for such a reaction involves the initial formation of an enamine from the amine and aldehyde, which then undergoes an electrophilic attack on elemental sulfur. This is followed by aerobic oxidation, intramolecular nucleophilic addition of the sulfur to an imine intermediate, and a final aerobic aromatization to yield the thiazole ring. thieme-connect.com
Palladium-catalyzed reactions have also proven effective for the selective construction of thiazole derivatives. nih.gov For example, palladium(II) acetate (B1210297) can catalyze the reaction of vinyl azides with potassium thiocyanate (B1210189) to produce 4-substituted 2-aminothiazoles with high selectivity under mild conditions. organic-chemistry.org The choice of the transition metal can be crucial for directing the selectivity of C-H activation and functionalization on pre-existing thiazole rings, allowing for the synthesis of complex, highly substituted products. nih.gov DFT calculations have been used to rationalize the observed selectivity, suggesting different mechanistic pathways depending on whether an electrophilic palladation or a base-promoted C-H metalation occurs. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. nih.gov In thiazole synthesis, materials like chitosan (B1678972), a naturally occurring biopolymer, and its derivatives have been employed as effective, eco-friendly heterogeneous catalysts. nih.govmdpi.com For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has demonstrated high catalytic activity in the synthesis of thiazole derivatives, providing high yields in short reaction times under mild conditions. nih.gov The enhanced surface area and thermal stability of such modified biopolymers make them robust catalysts that can be recycled multiple times without a significant loss of activity. nih.gov
Nanocatalysts also represent a frontier in heterogeneous catalysis for thiazole synthesis. A superparamagnetic nanocatalyst, Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2, has been used for the one-pot, three-component synthesis of 2-substituted benzothiazoles. researchgate.net This catalyst can be easily recovered using a magnet and reused for multiple cycles without a significant decrease in its catalytic performance. researchgate.net
Table 1: Comparison of Catalytic Methods for Thiazole Synthesis
| Catalyst Type | Example Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Transition Metal (Homogeneous) | CuBr₂ | Amines, Aldehydes, Sulfur | Cost-effective, uses O₂ as oxidant, one-pot synthesis. | thieme-connect.comtandfonline.com |
| Transition Metal (Homogeneous) | Pd(OAc)₂ | Vinyl azides, KSCN | High selectivity, mild reaction conditions. | organic-chemistry.org |
| Heterogeneous (Biocatalyst) | Chitosan Schiff's base hydrogel (TCsSB) | Thiosemicarbazones, α-haloketones | Eco-friendly, reusable, high yields, mild conditions. | nih.gov |
| Heterogeneous (Nanocatalyst) | Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂ | 2-Iodoanilines, Benzyl chlorides, S₈ | Magnetically recoverable, reusable, one-pot reaction. | researchgate.net |
Non-Conventional Activation Methods
To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, non-conventional energy sources like microwave irradiation and ultrasonic irradiation have been successfully applied to thiazole synthesis. researchgate.nettandfonline.com These methods often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govtandfonline.com
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a primary tool for synthesizing bioactive scaffolds. researchgate.net The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of α-haloketones with thioamides, has been significantly improved using microwave heating. nih.gov Reactions that require several hours of conventional refluxing can often be completed in a matter of minutes under microwave irradiation, frequently resulting in higher yields and purer products that require less purification. researchgate.netnih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in 3-5 minutes with yields of 85-94% using microwaves, compared to 8 hours of conventional heating which gave lower yields. nih.gov Multicomponent reactions, which build molecular complexity in a single step, are also well-suited for microwave activation, providing rapid access to diverse thiazole derivatives. mdpi.comtandfonline.com
Table 2: Performance of Non-Conventional Methods in Thiazole Synthesis
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 3-5 min | 85-94% | nih.gov |
| Microwave | Acetophenone, Iodine, Thiourea | DMF | 5-6 min | ~92% | researchgate.net |
| Ultrasound | Thiosemicarbazone, 2-bromo-1-arylethan-1-one | Ethanol, TCsSB catalyst, 35 °C | 20 min | High | nih.gov |
| Ultrasound | Phenacyl bromides, Thioamides | 720 W power, 4 min total | 4 min | Good | nih.govbenthamdirect.com |
Mechanistic Investigations of Thiazole Ring Formation
Understanding the reaction mechanisms underlying thiazole synthesis is crucial for optimizing reaction conditions and controlling product outcomes. The formation of the thiazole ring typically involves a sequence of bond-forming events, including nucleophilic attacks, additions, and cyclizations.
Elucidation of Reaction Pathways and Intermediates (e.g., Michael Addition, Cyclization, SN2)
The classical Hantzsch thiazole synthesis provides a clear example of a well-studied reaction pathway. The mechanism is generally understood to begin with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the α-haloketone in an SN2-type displacement of the halide. acs.org This forms an isothiourea intermediate. Subsequent intramolecular cyclization occurs via the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, forming a 4-hydroxythiazoline intermediate. The final step is a dehydration (elimination of a water molecule) to yield the aromatic thiazole ring. acs.orgacs.org
Alternative pathways, such as cascade reactions, offer efficient routes to complex thiazoles. These sequences can involve a Michael addition as a key step. For instance, the reaction of 3-chlorochromones with thioamides proceeds via a Michael addition of the thioamide sulfur to the chromone, followed by an intramolecular cyclization to form the thiazole ring. nih.gov Similarly, pyrano[2,3-d]thiazoles can be synthesized through a Michael addition of an active methylene (B1212753) group in a thiazolidinone to an activated double bond in a cinnamonitrile (B126248) derivative, which then undergoes intramolecular cyclization and subsequent transformation to the final product. purkh.com The thia-Michael addition itself involves the formation of a thiolate anion, either through a base-catalyzed or nucleophile-initiated pathway, which then adds to the Michael acceptor. nih.gov
Regioselectivity and Stereochemical Control in Thiazole Synthesis
Achieving control over the regiochemistry and stereochemistry of the final product is a significant challenge and a key area of research in thiazole synthesis.
Regioselectivity: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the Hantzsch synthesis, when an unsymmetrical α-haloketone and a monosubstituted thiourea are used, two different regioisomeric products can potentially form. The outcome is often influenced by the reaction conditions. For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, performing the reaction under strongly acidic conditions can lead to the formation of a mixture of the 2-(N-substituted amino)thiazole and its isomer, the 3-substituted 2-imino-2,3-dihydrothiazole. rsc.org The proportion of these isomers is affected by the acidity, reaction time, and the specific structures of the starting materials. rsc.org
In other systems, regioselectivity can be precisely controlled by the choice of reagents and catalysts. The reaction of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions regioselectively yields 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles. The proposed mechanism suggests that after the initial S-alkylation, the subsequent nucleophilic attack of the imine nitrogen occurs preferentially at the less sterically hindered carbonyl carbon, dictating the regiochemical outcome. nih.gov
Stereochemical Control: When chiral centers are present in the starting materials or are formed during the reaction, controlling the stereochemistry becomes critical. In the Hantzsch synthesis using chiral α-bromoketones, the stereochemical integrity of centers adjacent to the forming thiazole ring can be compromised. Studies have shown a clear correlation between the rate of epimerization (loss of stereochemistry) and the stability of a cationic transition state intermediate formed during the dehydration of the thiazoline (B8809763) ring. acs.org The electronic properties of substituents on the reactants can influence this stability, as demonstrated by correlations with Hammett free-energy relationships. acs.org This mechanistic understanding allows for the development of strategies to control the stereochemical outcome by modifying the electronic nature of the substrates. acs.org The synthesis of chiral thiazoline and thiazole building blocks is of paramount importance for their incorporation into complex natural products, and various stereoselective methods have been developed to meet this need. nih.gov
Table 3: Factors Influencing Regioselectivity in Thiazole Synthesis
| Reaction System | Controlling Factor | Observed Outcome | Proposed Rationale | Reference |
|---|---|---|---|---|
| α-Halogeno ketones + N-monosubstituted thioureas | Reaction Medium (pH) | Neutral: 2-(N-substituted amino)thiazoles. Acidic: Mixture with 3-substituted 2-imino-2,3-dihydrothiazoles. | Change in reaction pathway or intermediate stability under acidic conditions. | rsc.org |
| 3-Chlorochromones + Thioamides | Substrate Structure | Reversed regioselectivity compared to typical Hantzsch products. | Cascade reaction involving Michael addition/intramolecular cyclization, explained by DFT calculations. | nih.gov |
| 3,5-dimethyl-1H-pyrazole-1-carbothioamide + 1,3-diketones | Steric Hindrance | Cyclization occurs at the less sterically hindered carbonyl carbon. | Steric effects direct the intramolecular nucleophilic attack. | nih.gov |
Chemical Transformations and Functionalization Strategies for Phenylthiazole Architectures
Reactivity Profiles of the Thiazole (B1198619) Ring System
The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions. numberanalytics.com The electron distribution in the thiazole ring makes the C5 position the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.com Conversely, the C2 position is the most electron-deficient and susceptible to nucleophilic attack. pharmaguideline.com The C4 position is considered almost neutral. pharmaguideline.com
Key reactivity characteristics include:
Protonation: The lone pair of electrons on the nitrogen atom allows for easy protonation at the N3 position. pharmaguideline.com
Deprotonation at C2: The acidity of the proton at the C2 position is a significant feature, allowing for its removal by strong bases like organolithium compounds. pharmaguideline.com This generates a nucleophilic C2 center that can react with various electrophiles. pharmaguideline.com
N-alkylation: Thiazoles react with alkyl halides to form thiazolium cations, which are stabilized by resonance. pharmaguideline.com
The aromaticity of the thiazole ring contributes to its stability, yet it also provides multiple avenues for functionalization. nih.govresearchgate.net
Functionalization of the Phenyl Substituents
The phenyl groups attached to the thiazole core at the 2- and 4-positions offer additional sites for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto these phenyl rings. The directing effects of the thiazole ring and any existing substituents on the phenyl rings will influence the position of substitution.
For instance, in the context of 4-[(4-chlorophenyl)thio]-2-phenylthiazole, the phenyl ring at the C2 position can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The directing nature of the thiazole substituent will guide the incoming electrophile, typically to the ortho and para positions. Similarly, the 4-chlorophenyl group can be further functionalized, although the chloro-substituent is a deactivating group, it directs incoming electrophiles to the ortho and para positions.
Introduction of Diverse Chemical Moieties onto the Thiazole Scaffold
A variety of strategies have been developed to introduce diverse chemical groups onto the thiazole ring, significantly expanding the chemical space accessible for drug discovery and materials science. These methods can be broadly categorized into nucleophilic and electrophilic functionalization, metal-catalyzed cross-coupling reactions, and radical-based pathways.
Nucleophilic and Electrophilic Functionalization of Thiazoles
Electrophilic Substitution: As previously mentioned, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position. pharmaguideline.comnumberanalytics.com Common electrophilic substitution reactions include:
Halogenation: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used to introduce halogen atoms. numberanalytics.com
Nitration: This can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com
Sulfonation: Treatment with oleum (B3057394) or sulfuric acid can introduce a sulfonic acid group. slideshare.net
Friedel-Crafts Acylation: This reaction can occur in the presence of a Lewis acid catalyst. numberanalytics.com
The presence of electron-donating groups on the thiazole ring can facilitate these reactions. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring is less common and typically requires the presence of a good leaving group, such as a halogen. numberanalytics.com The electron-deficient C2 position is the most susceptible to nucleophilic attack. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) can occur on thiazoles bearing a suitable leaving group. numberanalytics.comrsc.org Activation of the ring, for example, by quaternization of the ring nitrogen, can enhance the acidity of the C2-hydrogen, facilitating nucleophilic attack. pharmaguideline.com
Metal-Catalyzed Cross-Coupling Reactions for Thiazole Derivatives
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of thiazole derivatives, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgrsc.org Palladium and nickel catalysts are frequently employed in these transformations. acs.orgacs.org
Commonly used cross-coupling reactions for thiazoles include:
Suzuki-Miyaura Coupling: This reaction pairs a thiazole boronic acid or ester with an aryl or alkyl halide in the presence of a palladium catalyst. numberanalytics.com
Stille Coupling: This involves the coupling of a thiazole stannane (B1208499) with an aryl or alkyl halide, also catalyzed by palladium. numberanalytics.com
Negishi Coupling: Thiazole organozinc reagents are coupled with aryl or alkyl halides using a palladium or nickel catalyst. numberanalytics.com
C-H/C-H Cross-Coupling: Direct coupling between the C-H bonds of thiazoles and other (hetero)arenes can be achieved using palladium catalysis, offering a more atom-economical approach. rsc.org
C-S Cross-Coupling: The thioether linkage, as seen in this compound, can be a site for cross-coupling. Nickel-catalyzed cross-coupling of thiols with aryl halides has been demonstrated. nih.gov Thioether-substituted N-heterocycles can also undergo cross-coupling with organozinc reagents catalyzed by palladium or nickel. thieme-connect.de
These reactions provide a powerful means to construct complex molecules containing the phenylthiazole scaffold.
Radical-Based Functionalization Pathways
Radical-based functionalization offers an alternative and complementary approach to ionic reactions for modifying thiazole rings. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. Radical alkylation, for instance, can be initiated by photoredox catalysis. rsc.org One study demonstrated the photo-irradiated radical alkylation of a sulfonylated thiazolo[4,5-d] pharmaguideline.comnumberanalytics.comrsc.orgtriazole, highlighting the potential for radical reactions in functionalizing thiazole-containing systems. rsc.org Another example is the photoredox-mediated nickel-catalyzed cross-coupling of thiols with aryl and heteroaryl iodides, which proceeds via thiyl radicals. nih.gov
Specific Reactions Involving Substituents (e.g., Chlorination of Phenylthiazole-2(1H)-thione)
The substituents attached to the phenylthiazole core can undergo their own specific chemical transformations. A notable example is the gas-solid chlorination of 4-phenylthiazole-2(1H)-thione. rsc.orgrsc.org In a unique crystal structure-controlled reaction, this compound is converted into a chlorophenacyl disulfide through a chlorination-oxidation process when exposed to moist chlorine gas. rsc.orgrsc.org This transformation involves the hydrolysis of two C-N bonds and the formation of an S-S bond, demonstrating how the solid-state packing of the reactant can dictate the reaction outcome. rsc.org
This specific example underscores the importance of considering the reactivity of the entire molecular architecture, including the substituents, when planning synthetic strategies for phenylthiazole derivatives.
Interactive Data Tables
Table 1: Reactivity of Thiazole Ring Positions
| Position | Electronic Character | Preferred Reaction Type | Example Reaction |
| C2 | Electron-deficient | Nucleophilic Attack | Deprotonation with organolithium reagents pharmaguideline.com |
| C4 | Nearly neutral | - | - |
| C5 | Electron-rich | Electrophilic Attack | Halogenation with NBS/NCS numberanalytics.com |
| N3 | Basic | Protonation | Reaction with acids pharmaguideline.com |
Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Thiazoles
| Reaction Name | Thiazole Reagent | Coupling Partner | Catalyst System |
| Suzuki-Miyaura | Boronic acid/ester | Aryl/alkyl halide | Palladium numberanalytics.com |
| Stille | Stannane | Aryl/alkyl halide | Palladium numberanalytics.com |
| Negishi | Organozinc | Aryl/alkyl halide | Palladium or Nickel numberanalytics.com |
| C-H/C-H Coupling | Thiazole | (Hetero)arene | Palladium rsc.org |
| C-S Coupling | Thioether/Thiol | Organozinc/Aryl halide | Nickel or Palladium nih.govthieme-connect.de |
Spectroscopic Elucidation of Molecular Structures for Thiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)
For comparison, the spectral data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, a compound with similar phenyl and chlorophenyl moieties attached to a thiazole (B1198619) core, provides valuable insights. nih.gov Its ¹H NMR spectrum, recorded in CDCl₃, shows aromatic protons in the range of δ 7.22–8.90 ppm. nih.gov Similarly, for 4-[(4-chlorophenyl)thio]-2-phenylThiazole, the protons of the phenyl and 4-chlorophenyl groups are expected to resonate in this aromatic region, typically between δ 7.0 and 8.5 ppm. The single proton on the thiazole ring would likely appear as a singlet within this region.
The ¹³C NMR spectrum of the reference compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, displays signals for the aromatic carbons between δ 115.2 and 144.00 ppm, with the thiazole ring carbons appearing at δ 154.4, 168.2, and 169.6 ppm. nih.gov For this compound, a similar distribution of signals is anticipated. The carbon atoms of the phenyl and 4-chlorophenyl rings would generate a series of peaks in the δ 120-140 ppm range, while the carbons of the thiazole ring would likely resonate further downfield.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by revealing their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons (phenyl, 4-chlorophenyl, and thiazole rings) |
| ¹³C | 120 - 140 | Aromatic carbons (phenyl and 4-chlorophenyl rings) |
| ¹³C | > 140 | Thiazole ring carbons |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent parts.
Predicted strong absorption bands for this molecule include a C-S stretching vibration at approximately 680 cm⁻¹, a C=N stretch characteristic of the thiazole ring around 1550 cm⁻¹, and a C-Cl stretching band near 1090 cm⁻¹. vulcanchem.com In addition to these, the spectrum would show characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl and chlorophenyl rings. For instance, studies on 2-Amino-4-(4-Chloro-phenyl)thiazole also show characteristic bands for NH, C=N, C=C, and C-S groups. scielo.br
Table 2: Key Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-S Stretch | ~680 |
| C-Cl Stretch | ~1090 |
| C=N Stretch (Thiazole) | ~1550 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can further confirm a molecule's structure. The calculated molecular weight of this compound is 303.83 g/mol . vulcanchem.com
In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 303 or 304, respectively, confirming the molecular formula. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and two sulfur atoms (with their ³²S, ³³S, and ³⁴S isotopes).
The fragmentation of this compound would likely proceed through the cleavage of the thioether bond, leading to fragments corresponding to the 4-chlorophenylthio group and the 2-phenylthiazole (B155284) moiety. Further fragmentation of these initial ions would provide additional structural information. For comparison, S-(4-chlorophenyl) benzothioate shows a molecular ion peak at m/z 248. rsc.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Identity |
| [C₁₅H₁₀ClNS₂]⁺ | 303 | Molecular Ion |
| [C₆H₄ClS]⁺ | 143 | 4-chlorophenylthio cation |
| [C₉H₆NS]⁺ | 160 | 2-phenylthiazole cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [C₆H₄Cl]⁺ | 111 | 4-chlorophenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The extended π-system of this compound, which encompasses the phenyl, thiazole, and chlorophenylthio moieties, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
While specific experimental data for this compound is not available, related thiazole derivatives with aromatic substituents typically exhibit absorption maxima (λ_max) in the range of 250-350 nm. For instance, the parent thiazole molecule shows a UV/Vis spectrum with absorptions in the ultraviolet region. nist.gov The presence of the extended conjugation in this compound would likely result in a bathochromic (red) shift of these absorptions compared to simpler thiazoles.
Table 4: Predicted UV-Vis Absorption for this compound
| Transition Type | Predicted λ_max (nm) |
| π → π* | 250 - 350 |
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions. While no direct crystallographic data for this compound has been reported, the structures of similar molecules can provide a model for its solid-state conformation. vulcanchem.com
Studies on related thiazole derivatives reveal that the thiazole ring is typically planar. vulcanchem.com In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the dihedral angles between the central thiazole ring and the attached chlorophenyl and phenyl rings are 13.12° and 43.79°, respectively. nih.gov It is expected that the 4-chlorophenylthio group in the target compound would adopt a conformation that is somewhat orthogonal to the plane of the thiazole ring to minimize steric hindrance. vulcanchem.com The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···π and π-π stacking interactions.
Table 5: Predicted Structural Parameters for this compound from Analogous Structures
| Parameter | Predicted Value/Feature |
| Thiazole Ring | Planar |
| Dihedral Angle (Thiazole-Phenyl) | Expected to be non-zero to minimize steric strain |
| Dihedral Angle (Thiazole-Chlorophenyl) | Expected to be non-zero to minimize steric strain |
| Intermolecular Interactions | C-H···π, π-π stacking |
Quantum Chemical and Computational Modeling of Thiazole Compounds
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Optimized Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and geometric parameters of thiazole (B1198619) derivatives. These computational approaches allow for the prediction of molecular properties, offering insights that complement experimental data. For thiazole and its derivatives, methods like Hartree-Fock (HF) and DFT with various basis sets are commonly employed to determine the most stable molecular conformations and to calculate optimized bond lengths, bond angles, and dihedral angles.
DFT studies, often using the B3LYP functional with basis sets such as 6-31G(d), 6-311G(d,p), or cc-pVTZ, have been successful in predicting the geometries of thiazole-containing compounds. asianpubs.orgresearchgate.netacs.org For instance, calculations on N,N'-bis-(2-thiazol-yl)methylenediamine using DFT (HCTH/PBE1PBE) with a 6-31G* basis set have shown good agreement with experimental data. asianpubs.org Similarly, a study on 2-(4-methoxyphenyl)benzo[d]thiazole found that bond angles calculated by DFT methods were consistent with those from HF methods, although HF methods tended to yield slightly shorter bond lengths. nih.gov The choice of functional and basis set, including the incorporation of dispersion corrections (e.g., B3LYP-D3), is crucial for accurately capturing the subtle electronic and steric effects that govern the three-dimensional structure of these molecules. acs.org
Table 1: Comparison of Calculated Total Energies for a Thiazole Derivative This table is illustrative and based on typical data found in computational studies of heterocyclic compounds.
| Method/Basis Set | Total Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) |
|---|---|---|
| HF/6-31G* | -1282.2396 | 104.9705 |
| B3LYP/6-311G(d,p) | -1063.40977 | Not Reported |
Table 2: Selected Optimized Bond Lengths for Thiazole This table presents a comparison of experimental and calculated bond lengths for the parent thiazole molecule, demonstrating the accuracy of computational methods.
| Bond | Experimental (Å) | B3LYP/cc-PVTZ (Å) |
|---|---|---|
| S1-C2 | 1.724 | 1.721 |
| C2-N3 | 1.304 | 1.305 |
| N3-C4 | 1.372 | 1.371 |
| C4-C5 | 1.367 | 1.368 |
| C5-S1 | 1.713 | 1.714 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Density Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe chemical reactivity and electronic properties. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. asianpubs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation energy. asianpubs.org
For thiazole derivatives, FMO analysis is frequently performed using DFT methods, such as B3LYP, in conjunction with various basis sets like 6-311++G(2d,2p). researchgate.net These calculations reveal that the distribution of electron density in the HOMO and LUMO is often spread across the thiazole ring and adjacent substituents. For example, in some 2-amino-4-arylthiazole derivatives, the HOMO is typically localized on the thiazole ring, indicating this is the primary site for electrophilic attack. researchgate.net The LUMO, conversely, might be distributed over the entire molecule or concentrated on specific electron-withdrawing groups.
The HOMO-LUMO energy gap provides significant insight into the chemical behavior of thiazole compounds. A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.org This parameter is often correlated with various chemical and biological activities. For instance, in a study of thiazole derivatives as potential corrosion inhibitors, the HOMO and LUMO energy values were calculated to understand their interaction with metal surfaces. researchgate.net Similarly, for 2-(4-aminophenyl)benzothiazoles, FMO analysis was used to predict their bioactivation into reactive intermediates by enzymes. nih.gov The calculated energy gap can also be used to predict the electronic absorption spectra of the molecules. asianpubs.org
Table 3: Calculated Frontier Molecular Orbital Energies for Thiazole Derivatives This table is a representative compilation of data from various computational studies on thiazole compounds, illustrating typical energy values.
| Compound System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 | ab initio/HF |
| 2,4,5-Methyl thiazole | -8.592 | 3.758 | 12.350 | ab initio/HF |
| 2-amino-4-(p-tolyl)thiazole | -5.54 | -0.58 | 4.96 | B3LYP/6-311G(d,p) |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | -6.703 | -1.579 | 5.124 | B3LYP/6-31++G(d,p) |
Theoretical Vibrational Frequency Analysis and Spectroscopic Parameter Prediction
Theoretical vibrational analysis is a cornerstone of computational chemistry, providing detailed insights into the molecular vibrations of compounds like 4-[(4-chlorophenyl)thio]-2-phenylThiazole. By employing quantum chemical methods such as Density Functional Theory (DFT), researchers can predict infrared (IR) and Raman spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data, allowing for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule.
The process typically involves optimizing the molecular geometry at a chosen level of theory, such as B3LYP with a 6-311G(d,p) basis set, followed by a frequency calculation. nih.gov It is a well-known phenomenon that theoretical harmonic vibrational frequencies calculated with methods like Hartree-Fock or DFT are often systematically higher than the frequencies observed in experimental spectra. This discrepancy arises primarily from the neglect of anharmonicity in the theoretical model and imperfections in the computational method. To correct for this, the calculated frequencies are commonly scaled using empirical scaling factors, which significantly improves the agreement with experimental data. researchgate.net A good correlation between the scaled theoretical and observed vibrational frequencies, often with a correlation coefficient (R²) of 0.998 or higher, validates both the computational method and the experimental assignments. nih.govresearchgate.net
For complex heterocyclic systems like thiazoles, this analysis helps to identify characteristic vibrations. For example, in a study of 4-Phenyl-3H-1,3-thiazol-2-ol, DFT calculations were used to assign the bands in the experimental FT-IR and FT-Raman spectra. asianpubs.org Similarly, for 2-(4-methoxyphenyl)benzo[d]thiazole, the theoretical vibrational spectra were calculated using several DFT functionals to ensure the optimized geometry corresponded to a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov This predictive capability is crucial for confirming molecular structures and understanding the vibrational dynamics of thiazole derivatives.
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a Thiazole Derivative This table is illustrative, showing typical assignments and the comparison between experimental and scaled theoretical frequencies.
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP (cm⁻¹) |
|---|---|---|
| N-H stretch | 3420 | 3415 |
| C-H stretch (aromatic) | 3105 | 3098 |
| C=N stretch (thiazole) | 1630 | 1625 |
| C=C stretch (aromatic) | 1595 | 1590 |
| C-S stretch | 750 | 745 |
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Mapping
Molecular Electrostatic Potential (MEP), also referred to as Electrostatic Potential (ESP), is a valuable tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. This allows for the identification of regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively.
The MEP surface is typically color-coded to indicate different potential values. Regions of negative potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on heteroatoms like nitrogen, oxygen, or sulfur. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack; these are often found around hydrogen atoms attached to electronegative atoms. Green or yellow-green areas represent regions of near-zero potential.
For thiazole derivatives, MEP analysis is instrumental in understanding their chemical interactions. In a study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the MEP map was generated from the optimized structure to identify reactive sites. nih.govresearchgate.net The analysis revealed negative potential regions around the nitrogen atoms of the thiadiazole ring, indicating them as likely sites for electrophilic interactions or hydrogen bonding. researchgate.net Similarly, MEP studies on other heterocyclic systems like pyrimidine-triazole Schiff bases have shown that nitrogen atoms and carbonyl or thione groups often lie in the most negative potential regions, highlighting their role in molecular interactions. nih.gov This information is critical for predicting how a molecule like this compound might interact with biological targets or other reactants, guiding the design of new compounds with specific properties.
Table 5: Color Coding and Interpretation of MEP Surfaces
| Color | Potential Range | Interpretation |
|---|---|---|
| Red | Most Negative | Electron-rich region, site for electrophilic attack, hydrogen bond acceptor |
| Yellow | Slightly Negative | Moderately electron-rich region |
| Green | Neutral | Region of zero potential |
| Blue | Positive | Electron-deficient region, site for nucleophilic attack, hydrogen bond donor |
Theoretical Investigations of Electron Scattering Cross-Sections for Thiazole Systems
The study of electron interactions with molecules is crucial for understanding processes in fields ranging from radiation chemistry and plasma physics to astrophysics. Theoretical investigations of electron scattering cross-sections provide fundamental data on the probabilities of various scattering events, such as elastic scattering, momentum transfer, and electronic excitation, as a function of the incident electron's energy.
For heterocyclic systems like thiazole, these calculations are complex and computationally demanding. They typically involve sophisticated quantum mechanical methods to describe the scattering process between an electron and the target molecule. While extensive research exists on the computational modeling of the structure and reactivity of thiazoles using methods like DFT, specific studies on their electron scattering cross-sections are less common in the mainstream chemical literature.
The general approach involves calculating the interaction potential between the incident electron and the target molecule. This potential includes static, exchange, and polarization contributions. The Schrödinger equation for the scattering system is then solved to obtain the scattering amplitude, from which the various cross-sections can be derived.
Quantitative Structure-Property Relationship (QSPR) Studies for Thiazole Systems (focused on chemical reactivity and intrinsic properties)
Quantitative Structure-Property Relationship (QSPR) studies are a powerful computational methodology used to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and a specific property of interest. nih.gov In the context of thiazole systems, QSPR models are developed to predict chemical reactivity and intrinsic properties like hydrophobicity or spectral characteristics based on calculated molecular descriptors. asianpubs.orgnih.gov
The foundation of a QSPR model lies in the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies) features. nih.gov Once these descriptors are generated for a series of thiazole derivatives, statistical techniques such as multivariable linear regression (MLR) are employed to build a model that correlates a subset of these descriptors with an experimentally measured or computationally determined property. nih.gov
For example, QSPR has been used to estimate the spectral parameters of novel 1,2,5-thiadiazole (B1195012) derivatives, which can be particularly useful when experimental data is difficult to obtain or assign with certainty. nih.gov In another application, QSPR was used to model the chromatographic hydrophobicity index (CHI) for a large chemical library, demonstrating its utility in high-throughput screening contexts. For thiazole derivatives, QSPR models can predict reactivity by correlating electronic descriptors with reaction rates or equilibrium constants. A study on N-(aryl)-2-thiophene-2-ylacetamide derivatives, for instance, developed a QSPR model to understand how different substituents affect the partition coefficient, an important intrinsic property related to drug absorption. asianpubs.org These models provide valuable predictive tools, enabling the efficient screening of virtual compounds and guiding the synthesis of new thiazole derivatives with desired properties.
Table 6: Common Classes of Descriptors Used in QSPR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and polarizability |
Design and Exploration of Chemically Modified 4 4 Chlorophenyl Thio 2 Phenylthiazole Derivatives
Synthetic Strategies for Diverse Substitutions on the Thiazole (B1198619) Core
The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method. dergipark.org.trbepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide. dergipark.org.trbepls.com In the context of modifying the 4-[(4-chlorophenyl)thio]-2-phenylthiazole core, this classical approach and its modern variations provide a robust platform for introducing a wide array of substituents.
A common strategy for accessing derivatives of the target compound involves a multi-step synthesis. For instance, the synthesis of 4-(4-chlorophenyl)thiazole derivatives can be achieved by first reacting thiosemicarbazones with 2-bromo-4'-chloroacetophenone (B15067) in a Hantzsch-type condensation. scielo.br This approach allows for the introduction of various substituents at the 2-position of the thiazole ring by utilizing appropriately substituted thiosemicarbazones.
Modern synthetic methodologies have also been employed to enhance efficiency and sustainability. These include the use of green solvents, catalysts, and energy sources like microwave and ultrasound irradiation. bohrium.com For example, catalyst-free domino reactions under microwave conditions have been used to synthesize trisubstituted 1,3-thiazoles. bohrium.com Such methods offer advantages like shorter reaction times, higher yields, and reduced waste. bohrium.com
The versatility of the thiazole ring allows for various types of reactions to introduce substituents. Electrophilic substitution reactions on the thiazole ring typically occur at the C5-position, especially when the C2-position is already substituted. pharmaguideline.com Nucleophilic substitution is also possible, particularly at the C2-position, which is electron-deficient. pharmaguideline.com This reactivity can be exploited to introduce a range of functional groups.
Table 1: Synthetic Strategies for Thiazole Derivatives
| Strategy | Description | Key Reactants | Reference |
| Hantzsch Thiazole Synthesis | Condensation reaction to form the thiazole ring. | α-haloketones, Thioamides | dergipark.org.trbepls.com |
| Cook-Heilborn Synthesis | Formation of 5-aminothiazoles. | α-Aminonitriles, Carbon disulfide/isothiocyanates | pharmaguideline.com |
| Tcherniac's Synthesis | Synthesis of 2-substituted thiazoles. | α-Thiocyanoketones | pharmaguideline.com |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form C-C bonds. | Boronic acids, Thiazole halides | nih.gov |
| One-Pot Multi-component Reactions | Efficient synthesis of substituted thiazoles in a single step. | Various aldehydes, thiourea (B124793), and α-haloketones | bepls.com |
Systematic Variations on the Phenyl and Chlorophenyl Moieties
Systematic structural modifications of the phenyl and chlorophenyl rings attached to the thiazole core are crucial for understanding and optimizing the biological activity of these compounds. Structure-activity relationship (SAR) studies often involve the introduction of various substituents at different positions on these aromatic rings to probe their influence on potency and selectivity. nih.gov
For the phenyl ring at the 2-position of the thiazole, a range of substitutions can be explored. These can include electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, halo) at the ortho, meta, and para positions. The synthesis of such derivatives often starts with appropriately substituted benzaldehydes or thioamides, which are then incorporated into the thiazole ring via methods like the Hantzsch synthesis.
Similarly, the 4-chlorophenylthio moiety offers opportunities for variation. The chlorine atom can be replaced with other halogens (fluorine, bromine, iodine) or moved to different positions on the phenyl ring. Furthermore, other substituents can be introduced onto this ring to modulate its electronic and steric properties. For example, in the synthesis of certain sulfamoyl benzamidothiazoles, bromo and methyl groups were systematically introduced on a phenyl ring to investigate their effect on activity. nih.gov
The synthesis of these modified compounds often relies on established synthetic routes. For instance, substituted 4-phenylthiazol-2-amine derivatives can be prepared and subsequently reacted with other molecules to build more complex structures. sciensage.info The initial substituted 4-phenylthiazol-2-amine can be synthesized from the corresponding substituted acetophenone.
Structure-Reactivity Correlations in Substituted Phenylthiazoles
The relationship between the chemical structure of substituted phenylthiazoles and their reactivity is a key aspect of their design. The electronic nature of the substituents on the phenyl and chlorophenyl rings can significantly influence the reactivity of the entire molecule.
For instance, electron-donating groups on the 2-phenyl ring can increase the electron density of the thiazole ring, potentially affecting its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups can make the thiazole ring more electron-deficient, influencing its interaction with biological targets and its metabolic stability.
The position of substituents also plays a critical role. Steric hindrance caused by bulky groups near the reaction center can affect reaction rates and product distribution. In SAR studies, it has been observed that the presence and position of substituents can dramatically alter biological activity. For example, in a series of substituted sulfamoyl benzamidothiazoles, the exchange of a methyl group with a bromo substituent at different positions on a phenyl ring led to notable differences in activity. nih.gov
The reactivity of the thiazole ring itself is well-documented. The C2-proton is acidic and can be removed by strong bases, allowing for the introduction of various electrophiles at this position. pharmaguideline.com The ring can also undergo electrophilic substitution, typically at C5, and nucleophilic substitution, often at C2. pharmaguideline.com The presence of substituents on the phenyl rings can modulate the reactivity at these positions. For example, an electron-withdrawing group on the 2-phenyl ring might enhance the acidity of the C2-proton, facilitating its deprotonation.
Advanced Chemical Applications of Thiazole Scaffolds
Thiazoles in Catalysis and Ligand Design
The unique electronic and structural features of the thiazole (B1198619) ring, which contains both a soft sulfur donor atom and a hard nitrogen donor atom, make it a privileged scaffold for designing ligands in catalysis. These ligands can coordinate with a wide array of transition metals to facilitate a variety of chemical transformations.
There is no specific information in the available scientific literature detailing the use of 4-[(4-chlorophenyl)thio]-2-phenylThiazole as a ligand for transition metal catalysis. Research has not yet been published on its synthesis into metal complexes or its efficacy in catalytic processes.
The application of This compound in specific organic transformations, such as the generation of thiazol-2-ylidene carbenes for use in reactions like the Stetter reaction or benzoin (B196080) condensation, has not been reported. The potential for this compound to act as a precursor for such reactive intermediates remains unexplored.
Integration of Thiazole Rings in Functional Materials
Thiazole-containing compounds are increasingly being integrated into functional materials due to their favorable electronic properties, thermal stability, and propensity for self-assembly. These applications span from consumer electronics to advanced porous materials.
A review of current research indicates that This compound has not been investigated as a building block for materials in organic electronics. There are no published studies on its incorporation into conductive polymers, its use as a component in organic photovoltaic (OPV) devices, or its application in organic light-emitting diodes (OLEDs).
There is no evidence in the literature of This compound being utilized as a monomer or linker in the synthesis of Covalent Organic Frameworks (COFs). Consequently, no data exists on its potential to form stable, porous, crystalline materials for applications in gas storage, separation, or catalysis.
Thiazoles as Structural Templates in Peptidomimetic Chemistry
The thiazole ring is often used as a bioisostere for peptide bonds or amino acid side chains to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability or activity.
An extensive search of the literature reveals no instances where This compound has been employed as a structural template in peptidomimetic chemistry. Its potential to mimic peptide conformations or to serve as a scaffold for designing new therapeutic agents has not been documented.
Conclusion and Future Directions in Thiazole Chemical Research
Current State of Knowledge on 4-[(4-chlorophenyl)thio]-2-phenylthiazole and Related Thiazole (B1198619) Chemistry
The specific compound, this compound, is a substituted thiazole with a phenyl group at the 2-position and a 4-chlorophenylthio group at the 4-position. While detailed research on this exact molecule is not extensively documented in publicly available literature, its constituent parts and the broader class of 2,4-disubstituted thiazoles are well-characterized.
The IUPAC name for this compound is 4-((4-chlorophenyl)thio)-2-phenylthiazole. vulcanchem.com Its chemical structure consists of a central thiazole ring, which imparts a unique set of properties due to the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. This electronic arrangement makes the thiazole ring a versatile scaffold in medicinal chemistry and materials science.
Interactive Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C15H10ClNS2 | 303.83 | Not Available |
| 4-(4'-chlorophenyl)-2-phenylthiazole | C15H10ClNS | 271.77 | 122395-24-8 lookchem.com |
| 4-(4-chlorophenyl)-1,3-thiazole-2-thiol | C9H6ClNS2 | 227.73 | 2104-00-9 sigmaaldrich.com |
| 2-Amino-4-(4-chlorophenyl)thiazole | C9H7ClN2S | 210.68 | 2103-99-3 sigmaaldrich.com |
Research into closely related compounds provides insights into the potential properties and activities of this compound. For instance, a study on various 4-(4-chlorophenyl)thiazole derivatives demonstrated their potential as antiparasitic agents. scielo.brnih.gov The in vitro evaluation of these compounds against Leishmania amazonensis and Trypanosoma cruzi revealed promising activity, highlighting the therapeutic potential of this structural motif. scielo.brnih.gov
Interactive Table: In Vitro Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives scielo.brnih.gov
| Compound Derivative | Target Organism | IC50 (µM) |
| Derivative 1 | Leishmania amazonensis (promastigote) | 19.86 |
| Derivative 2 | Leishmania amazonensis (promastigote) | >200 |
| Derivative 1 | Trypanosoma cruzi (trypomastigote) | 1.67 |
| Derivative 2 | Trypanosoma cruzi (trypomastigote) | >100 |
Emerging Trends in Thiazole Synthetic Chemistry and Functionalization
The synthesis of thiazole derivatives has been a subject of intense research, with a focus on developing more efficient, sustainable, and versatile methods. The classic Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides, remains a fundamental method. nih.gov However, recent advancements have introduced novel approaches to overcome some of its limitations, such as harsh reaction conditions and limited substrate scope. nih.gov
Emerging trends in thiazole synthesis include:
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various thiazole derivatives.
Multicomponent reactions: One-pot multicomponent reactions are gaining traction as they offer a more atom-economical and environmentally friendly route to complex thiazole structures. nih.gov A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing high yields under mild conditions. nih.gov
Green Chemistry Approaches: The use of greener solvents, such as water or ionic liquids, and the development of reusable catalysts are key areas of focus to minimize the environmental impact of thiazole synthesis. nih.gov For example, copper silicate (B1173343) has been used as a heterogeneous reusable catalyst for the efficient synthesis of 2-amino-4-phenyl substituted thiazole derivatives. nanobioletters.com
Flow chemistry: Continuous flow reactors are being explored for the synthesis of thiazoles, offering advantages in terms of scalability, safety, and process control.
Functionalization of the thiazole ring at its various positions allows for the fine-tuning of its chemical and physical properties. Post-functionalization strategies are crucial for creating diverse libraries of thiazole derivatives for various applications.
Prospective Areas for Advanced Theoretical and Applied Chemical Research in Materials and Catalysis
The unique electronic and structural features of the thiazole ring make it a promising candidate for applications in materials science and catalysis.
In materials science , aryl-substituted thiazoles are being investigated for their potential use as:
Fluorescent dyes and liquid crystals: The aromatic nature of the thiazole ring and its ability to engage in p-p stacking interactions make it suitable for the design of organic electronic materials. nih.gov
Organic semiconductors: Thiazole-containing polymers and small molecules are being explored for their charge-transport properties in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In the field of catalysis , thiazole derivatives have shown potential as:
Ligands for transition metal catalysis: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal centers, making them effective ligands in a variety of catalytic transformations. rsc.org
Organocatalysts: Thiazolium salts, derived from thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a range of chemical reactions.
Biocatalysts: Enzymes are being explored for their ability to catalyze the synthesis of thiazole derivatives under mild and environmentally friendly conditions. nih.govnih.gov
Challenges and Opportunities in the Development of Novel Thiazole-Based Systems
Despite the significant progress in thiazole chemistry, several challenges and opportunities remain.
Challenges:
Regioselectivity: Controlling the regioselectivity of substitution on the thiazole ring, especially in the synthesis of polysubstituted derivatives, can be challenging.
Scalability: While many novel synthetic methods have been developed on a laboratory scale, their scalability for industrial applications can be a hurdle.
Toxicity: As with many heterocyclic compounds, the potential toxicity of new thiazole derivatives needs to be carefully evaluated, particularly for applications in medicine and agriculture.
Opportunities:
Drug Discovery: The thiazole scaffold continues to be a privileged structure in medicinal chemistry, and there are vast opportunities to explore new derivatives for the treatment of various diseases. researchgate.net
Sustainable Chemistry: The development of greener and more sustainable methods for the synthesis and functionalization of thiazoles is a key area for future research. nih.gov
Advanced Materials: The unique photophysical and electronic properties of thiazole-based materials offer exciting prospects for the development of next-generation organic electronics and sensors.
Catalysis: The design of novel thiazole-based ligands and organocatalysts with enhanced activity and selectivity will continue to drive innovation in chemical synthesis. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-[(4-chlorophenyl)thio]-2-phenylthiazole and its derivatives?
- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions. A typical protocol involves reacting 4-chlorophenylthiol with 2-phenylthiazole precursors under catalytic conditions. For example, PEG-400 medium with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour facilitates efficient thioether bond formation . Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C-S stretch at ~650–700 cm⁻¹ and aromatic C-H bends). Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions:
- 4-chlorophenyl group : Aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz) .
- Thiazole ring protons : Distinct splitting patterns (e.g., δ 7.8–8.1 ppm for H-5). Cross-validation with mass spectrometry (MS) ensures molecular ion consistency .
Intermediate Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield in thiazole synthesis?
- Methodological Answer : Polar aprotic solvents like PEG-400 enhance reaction homogeneity and reduce side reactions. Catalysts such as Bleaching Earth Clay (pH 12.5) improve electrophilic substitution efficiency by activating thiol groups. For instance, yields drop to <50% without catalysts due to incomplete thioether formation . Optimization via Design of Experiments (DoE) can identify ideal temperature (70–80°C) and stoichiometric ratios.
Q. What strategies resolve discrepancies in biological activity data across derivatives?
- Methodological Answer : Contradictions in pharmacological assays (e.g., cardiovascular effects in ) require systematic structure-activity relationship (SAR) studies. For example:
- SMVA-10 (carboxylic acid derivative) reduces vascular tension via acetylcholine pathways, while SMVA-60 (ester derivative) increases it due to altered bioavailability .
- Use dose-response curves and molecular docking to correlate substituent electronegativity (e.g., Cl, Br) with target binding affinity.
Advanced Research Questions
Q. How can computational methods (in silico) validate experimental (in vitro) results for this compound?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. For example:
- In , in silico models identified steric hindrance from the 4-chlorophenyl group as a barrier to enzyme binding, aligning with in vitro IC₅₀ discrepancies.
- Combine docking (AutoDock Vina) with pharmacokinetic simulations (SwissADME) to prioritize derivatives for synthesis .
Q. What experimental designs address conflicting cytotoxicity and therapeutic efficacy in thiazole derivatives?
- Methodological Answer : Contradictions arise from off-target effects or assay-specific conditions (e.g., cell line variability). Solutions include:
- Dual-activity profiling : Compare cytotoxicity (MTT assay) and therapeutic efficacy (e.g., antimicrobial MIC) across multiple cell lines .
- Metabolomic profiling : Track metabolite stability (LC-MS) to identify degradation products causing toxicity .
Q. How to design SAR studies for optimizing this compound’s bioactivity?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 3,4-dichlorophenyl) to assess electronic/steric effects .
- Step 2 : Use QSAR models to correlate logP values with membrane permeability.
- Step 3 : Validate hypotheses via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
